molecular formula C9H8N4O3S B2554810 5-methyl-N~4~-(1,3-thiazol-2-yl)-3,4-isoxazoledicarboxamide CAS No. 338408-95-0

5-methyl-N~4~-(1,3-thiazol-2-yl)-3,4-isoxazoledicarboxamide

Cat. No. B2554810
CAS RN: 338408-95-0
M. Wt: 252.25
InChI Key: OXSKIHCDHQSZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole derivatives are a core structural motif present in a wide range of natural products . They have a wide range of medicinal and biological properties .


Synthesis Analysis

Thiazole derivatives can be synthesized via various methods. For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and varies depending on the specific compound. The structure is typically confirmed based on spectral data, elemental analyses, and alternative synthetic routes .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be diverse. For example, the reaction of 2- (4- (1- (2- (4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yields 5-amino-2- (2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7 H -pyrano [2,3- d ]thiazole-6-carbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely. For example, some compounds are solid at room temperature .

Scientific Research Applications

Molecular Interactions and Biological Implications

Studies on molecules with structural similarities to 5-methyl-N4-(1,3-thiazol-2-yl)-3,4-isoxazoledicarboxamide, such as thiazole and isoxazole derivatives, indicate significant biological activities that could have implications for therapeutic use. For instance, thiazolides, a class of thiazole-derived compounds, demonstrate a broad spectrum of antimicrobial activities against intestinal protozoa, bacteria, and viruses. These activities suggest potential applications in treating infections and associated diseases (Esposito et al., 2005). Moreover, thiazolides have been investigated for their anti-cancer properties, particularly in inducing apoptosis in colorectal tumor cells, highlighting another critical area of application (Brockmann et al., 2014).

Anticancer and Antimicrobial Potentials

The synthesis and evaluation of novel benzodifuranyl, thiazolopyrimidines, and related compounds have shown promising results as anti-inflammatory, analgesic, and anticancer agents. These findings underscore the potential therapeutic applications of compounds with thiazole derivatives in managing pain, inflammation, and various types of cancer (Abu‐Hashem et al., 2020). Another study on thiazole-based 1,3,4-oxadiazoles heterocycles indicates significant antibacterial and antifungal activities, offering insights into the development of new antimicrobial agents (Desai et al., 2016).

Synthesis and Material Science Applications

In material science, the synthesis and characterization of polymers containing imidazole and isoxazole rings have been explored for their unique properties, such as intramolecular hydrogen bonding and constitutional isomerism. Such studies provide a foundation for developing new materials with potential applications in various industries, including pharmaceuticals, biotechnology, and nanotechnology (Bouck & Rasmussen, 1993).

Mechanism of Action

Target of Action

It’s known that zinc transporters play a crucial role in regulating cellular zinc balance and subcellular zinc distributions . The discoveries of two complementary families of mammalian zinc transporters (ZnTs and ZIPs) have spurred much speculation on their metal selectivity and cellular functions .

Mode of Action

Zinc transporters are known to control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Biochemical Pathways

Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways . These pathways include those involved in proliferation, apoptosis, and antioxidant defenses .

Pharmacokinetics

It’s known that absorption, distribution, metabolism, excretion, and toxicity (admet) of chemicals should be evaluated as early as possible . ADMETlab 2.0 is a tool used for systematic evaluation of ADMET properties, as well as some physicochemical properties and medicinal chemistry friendliness .

Result of Action

Zinc transporters play a central role in regulating cellular zinc balance and subcellular zinc distributions . The discoveries of two complementary families of mammalian zinc transporters (ZnTs and ZIPs) have spurred much speculation on their metal selectivity and cellular functions .

Action Environment

Environmental factors with epigenetic effects include behaviors, nutrition, and chemicals and industrial pollutants . Epigenetic mechanisms are also implicated during development in utero and at the cellular level, so environmental exposures may harm the fetus by impairing the epigenome of the developing organism to modify disease risk later in life .

Safety and Hazards

The safety and hazards associated with thiazole derivatives can vary depending on the specific compound. Some compounds may cause skin irritation or serious eye irritation .

Future Directions

Thiazole derivatives have a wide range of applications in drug development, including as antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV agents . Future research may focus on developing new thiazole derivatives with improved efficacy and safety profiles.

properties

IUPAC Name

5-methyl-4-N-(1,3-thiazol-2-yl)-1,2-oxazole-3,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3S/c1-4-5(6(7(10)14)13-16-4)8(15)12-9-11-2-3-17-9/h2-3H,1H3,(H2,10,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSKIHCDHQSZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.